An In-depth Technical Guide to 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride: A Core Scaffold for Modern Drug Discovery
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights to empower your research endeavors. The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The strategic introduction of a fluorine atom onto this privileged structure significantly modulates its physicochemical properties, offering a powerful tool for modern drug design.[2]
Core Physicochemical and Structural Characteristics
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in biological assays and as a starting material in aqueous reaction media. The fluorine atom's high electronegativity and small size can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
| Molecular Formula | C₅H₉ClFN | Calculated |
| Molecular Weight | 137.58 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar hydrochloride salts[3] |
| Melting Point | Not explicitly reported; likely >200 °C | Analogy to similar structures like MPTP HCl (254 °C)[4] |
| Solubility | Soluble in water and polar organic solvents like DMSO | Expected for a hydrochloride salt |
| Stability | Stable under standard laboratory conditions; store in a cool, dry place away from strong oxidizing agents.[5] Aqueous solutions may have limited stability. | General chemical principles and supplier data for analogs |
Synthesis and Purification: A Strategic Approach
The synthesis of fluorinated tetrahydropyridines can be achieved through various modern synthetic strategies, including multicomponent reactions or the fluorination of piperidone-based precursors.[6][7] A common and logical approach involves the Vilsmeier-Haack reaction on a protected 4-piperidone, followed by further functionalization.
Workflow for Synthesis and Purification
Caption: Generalized workflow for synthesis and purification.
Experimental Protocol: Representative Synthesis
This protocol is a representative example based on established methodologies for similar structures.[7] Causality: The N-Bts (benzothiazole-2-sulfonyl) group is chosen as a robust protecting group that is stable to the Vilsmeier-Haack conditions and can be removed later if necessary. The Vilsmeier-Haack reaction is a reliable method for formylating activated rings, creating a key intermediate for subsequent fluorination.
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Step 1: Protection of 4-Piperidone. To a cooled (0-5 °C) solution of 4-piperidone hydrochloride monohydrate in a suitable solvent like dioxane and aqueous NaOH, add benzothiazole-2-sulfonyl chloride portion-wise while maintaining the pH between 10 and 11. Stir until the reaction is complete (monitored by TLC). Acidify, extract with an organic solvent (e.g., CHCl₃), wash, dry, and purify by flash chromatography to yield N-Bts-4-piperidone.[7]
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Step 2: Vilsmeier-Haack Reaction. Cool a solution of DMF in a solvent like trichloroethylene to 5 °C. Add phosphorus oxychloride (POCl₃) dropwise. Add a solution of N-Bts-4-piperidone to this mixture. Allow the reaction to proceed for several hours. Quench the reaction by pouring it into an ice-cold solution of sodium acetate. Extract the product, wash, and dry the combined organic layers.[7]
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Step 3: Fluorination. The resulting β-chloroacrolein derivative is then subjected to electrophilic fluorination. Dissolve the intermediate in a suitable solvent (e.g., acetonitrile). Add an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). Stir at room temperature until completion.
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Step 4: Deprotection (if required) and Purification. If the N-protecting group needs to be removed, select appropriate conditions. Purify the crude fluorinated free base using column chromatography on silica gel.
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Step 5: Hydrochloride Salt Formation. Dissolve the purified 5-fluoro-1,2,3,6-tetrahydropyridine free base in a dry solvent like diethyl ether or methanol. Add a stoichiometric amount of a solution of HCl in ether or dioxane. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Structural Elucidation: Spectral Analysis
Confirming the identity and purity of the final compound is paramount. NMR and Mass Spectrometry are indispensable tools for this purpose. The following data are predictive, based on the analysis of structurally related compounds.[8][9][10]
Table 2: Representative Spectral Data
| Technique | Expected Observations |
| ¹H NMR | Resonances for protons on the tetrahydropyridine ring. The vinylic proton at C5 will likely appear as a doublet of doublets due to coupling with the fluorine atom and the adjacent proton. Protons on carbons adjacent to the nitrogen will also be present. Chemical shifts will vary based on the solvent used (e.g., D₂O, DMSO-d₆).[9] |
| ¹³C NMR | A signal for the carbon bearing the fluorine (C5) will show a large one-bond C-F coupling constant. Other signals will correspond to the remaining carbons of the ring. The specific chemical shifts provide a fingerprint of the carbon skeleton.[8] |
| Mass Spec (ESI-MS) | The positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |
Reactivity and Applications in Medicinal Chemistry
The chemical reactivity of 5-fluoro-1,2,3,6-tetrahydropyridine is dictated by the nucleophilic nitrogen, the electron-rich double bond, and the C-F bond. This versatility makes it a valuable building block for creating diverse molecular libraries.
Key Reaction Pathways
Sources
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- 7. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
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